molecular formula C16H16N4O2 B5694341 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine

Cat. No.: B5694341
M. Wt: 296.32 g/mol
InChI Key: ZYJVKCJXEPEDGR-UHFFFAOYSA-N
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Description

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that features a pyrrolo[3,4-d]pyridazine core structure

Preparation Methods

The synthesis of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of a nitrophenyl-substituted intermediate, followed by cyclization to form the pyrrolo[3,4-d]pyridazine ring system. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:

Scientific Research Applications

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolo[3,4-d]pyridazine core can engage in π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine can be compared with other pyridazine derivatives, such as:

  • 4,4,5,5-tetramethyl-2-(3-nitrophenyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl
  • 4,4,5,5-tetramethyl-2-(2-hydroxyphenyl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

IUPAC Name

1,4,5,7-tetramethyl-6-(3-nitrophenyl)pyrrolo[3,4-d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-9-15-11(3)19(12(4)16(15)10(2)18-17-9)13-6-5-7-14(8-13)20(21)22/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJVKCJXEPEDGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN=C(C2=C(N1C3=CC(=CC=C3)[N+](=O)[O-])C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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